![molecular formula C5H5F2NOS B1382769 2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol CAS No. 1803604-35-4](/img/structure/B1382769.png)
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol
Overview
Description
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol, also known as 2,2-Difluoro-2-thiazolethanol (DFTE), is an organic compound of the thiazole class. It is a colorless liquid with a pungent odor. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. It has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and food additives.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol”, organized into distinct sections for clarity:
Photovoltaic Properties
The insertion of fluorine atoms into benzothiadiazole conjugated polymers, which are structurally similar to the compound , has been shown to improve photovoltaic performance by deepening the HOMO energy level and increasing charge mobility .
Cytotoxic Activity
Triazole derivatives, which can be synthesized from thiazole compounds like the one you’re interested in, have demonstrated effective cytotoxic activity against various cancer cell lines .
Preparation of Amino Acid Derivatives
A simple and cost-effective method has been developed for preparing amino acid derivatives using 2,2-difluoro-1,3,2-oxazaborolidin-5-ones, which are related to your compound of interest .
Antitumor Activity
Thiazole derivatives have been synthesized and shown to possess antitumor and cytotoxic activity against human tumor cell lines, including prostate cancer .
Antifungal Activity
A series of thiazole derivatives have been synthesized and screened for their antifungal activity, showcasing the potential of thiazole compounds in developing new antifungal agents .
Synthesis of Fluorinated Compounds
The compound has potential use in the synthesis of fluorinated carbinols, which are valuable in various chemical reactions due to their unique properties .
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in water, alcohol, ether, and various organic solvents may affect their bioavailability and efficacy .
properties
IUPAC Name |
2,2-difluoro-2-(1,3-thiazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NOS/c6-5(7,3-9)4-8-1-2-10-4/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINZJJKGXUXWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.